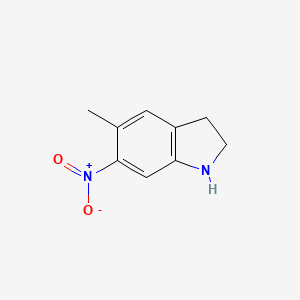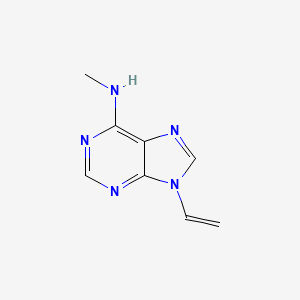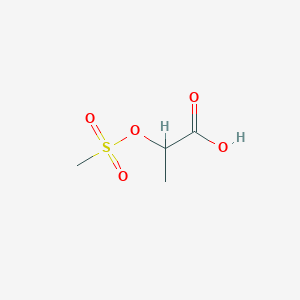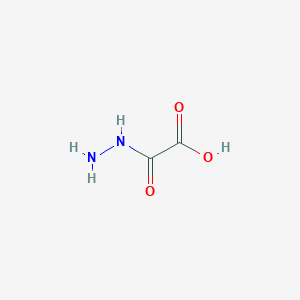
N-(2-Hydroxyethyl)decanamide
Übersicht
Beschreibung
N-(2-Hydroxyethyl)decanamide, also known as Dodecanamide, N-(2-hydroxyethyl)-, is a chemical compound with the formula C14H29NO2 . It is also known by other names such as Lauramide MEA, Lauric acid ethanolamide, Lauric acid monoethanolamide, and Lauric acid monoethanolamine .
Synthesis Analysis
While specific synthesis methods for this compound were not found in the search results, a series of N‐(2‐hydroxyethyl)amide derivatives have been synthesized and screened for their anticonvulsant activities .Molecular Structure Analysis
The molecular structure of this compound consists of a dodecane chain (12 carbon atoms) with an amide group at one end and a 2-hydroxyethyl group attached to the nitrogen atom of the amide group .Physical And Chemical Properties Analysis
This compound has a molecular weight of 243.3856 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Safety and Hazards
Eigenschaften
CAS-Nummer |
7726-08-1 |
|---|---|
Molekularformel |
C12H25NO2 |
Molekulargewicht |
215.33 g/mol |
IUPAC-Name |
N-(2-hydroxyethyl)decanamide |
InChI |
InChI=1S/C12H25NO2/c1-2-3-4-5-6-7-8-9-12(15)13-10-11-14/h14H,2-11H2,1H3,(H,13,15) |
InChI-Schlüssel |
LMVSBYPDMNAXPF-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)NCCO |
Kanonische SMILES |
CCCCCCCCCC(=O)NCCO |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 5-cyano-3-[(dimethylamino)methyl]-, 1,1-dimethylethyl ester](/img/structure/B8776843.png)




![3-Methyl-9h-pyrido[3,4-b]indole](/img/structure/B8776873.png)



![Ethyl 2-[(4-hydroxyphenyl)formamido]acetate](/img/structure/B8776895.png)


